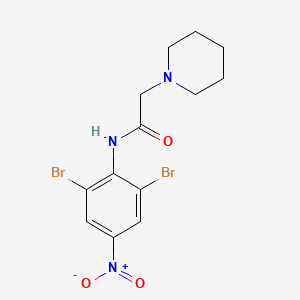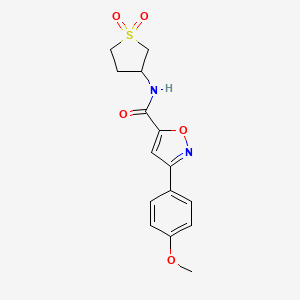
4-(1-dodecyl-1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials might include dodecylamine, 2-methoxybenzaldehyde, and pyrrolidinone. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield. The process might also include purification steps such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Reduction: This reaction could involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction might involve the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The conditions would typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It might serve as a probe or ligand in biochemical assays.
Medicine: It could have potential therapeutic applications, such as acting as an enzyme inhibitor or receptor modulator.
Industry: It might be used in the formulation of specialty chemicals, coatings, or materials.
Mechanism of Action
The mechanism of action of 4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound might exert its effects through binding to these targets, altering their activity, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodiazole derivatives, such as:
- 4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-HYDROXYPHENYL)PYRROLIDIN-2-ONE
- 4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-CHLOROPHENYL)PYRROLIDIN-2-ONE
Uniqueness
The uniqueness of 4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE might lie in its specific functional groups and their arrangement, which could confer unique chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C30H41N3O2 |
|---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
4-(1-dodecylbenzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C30H41N3O2/c1-3-4-5-6-7-8-9-10-11-16-21-32-26-18-13-12-17-25(26)31-30(32)24-22-29(34)33(23-24)27-19-14-15-20-28(27)35-2/h12-15,17-20,24H,3-11,16,21-23H2,1-2H3 |
InChI Key |
WYTFZXUKVQSRAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11469093.png)
![7-[3-(cyclopentyloxy)-4-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11469095.png)
![7-(2,3-Dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469100.png)

![3-(4-Chlorophenyl)-7-ethyl-5-(4-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11469111.png)
![Methyl 2-[2-(morpholin-4-yl)-2-oxoacetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11469112.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11469122.png)

![2-chloro-6-[(2E)-1-ethyl-2-(4-methylbenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile](/img/structure/B11469135.png)
![2-[(4-chlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B11469140.png)
![6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11469143.png)
![Methyl 3-amino-2-cyano-6-methyl-4-(3,4,5-trimethoxyphenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11469157.png)
![methyl 6-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B11469161.png)
![1-[2-Methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11469164.png)
